5-(Tributylstannyl)isothiazole

Descripción general

Descripción

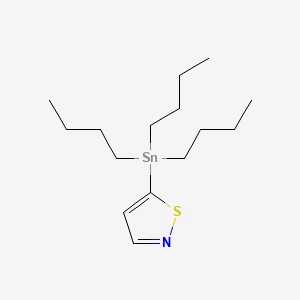

5-(Tributylstannyl)isothiazole is a chemical compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles. This compound is characterized by the presence of a tributylstannyl group attached to the isothiazole ring. Isothiazoles are known for their unique properties due to the presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship, making them valuable in medicinal chemistry and organic synthesis .

Métodos De Preparación

The synthesis of 5-(tributylstannyl)isothiazole typically involves the reaction of isothiazole derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where an organostannane (tributylstannyl compound) reacts with an electrophilic partner, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the coupling process.

Análisis De Reacciones Químicas

5-(Tributylstannyl)isothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different isothiazole derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

5-(Tributylstannyl)isothiazole has several applications in scientific research, including:

Medicinal Chemistry: Isothiazole derivatives are widely used in the design and synthesis of biologically active compounds.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Material Science: Isothiazole derivatives are explored for their potential use in materials science, including the development of new polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 5-(tributylstannyl)isothiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the isothiazole ring. The tributylstannyl group acts as a nucleophilic partner in reactions, facilitating the formation of new bonds. The isothiazole ring’s unique electronic properties allow it to interact with different molecular targets, making it useful in the synthesis of biologically active compounds .

Comparación Con Compuestos Similares

5-(Tributylstannyl)isothiazole can be compared with other similar compounds, such as:

Thiazoles: Thiazoles are similar to isothiazoles but have the sulfur and nitrogen atoms in a different arrangement.

Isoxazoles: Isoxazoles have an oxygen atom instead of sulfur in the five-membered ring.

Benzoisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, which can enhance their stability and reactivity.

Actividad Biológica

5-(Tributylstannyl)isothiazole is a chemical compound classified within the isothiazole family, characterized by a tributylstannyl group attached to the isothiazole ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₉NSSn

- Molecular Weight : Approximately 352.12 g/mol

- Structure : It features a five-membered ring containing nitrogen and sulfur, which contributes to its reactivity and biological interactions.

The biological activity of this compound is thought to involve several mechanisms, primarily through interactions with biological molecules that may lead to inhibition or activation of specific pathways. The presence of the tributylstannyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Antiviral Activity

Research has indicated that derivatives of isothiazoles, including this compound, may exhibit antiviral properties. For example, studies have shown that isothiazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes essential for viral life cycles. However, specific studies on this compound's antiviral efficacy remain limited.

Anticancer Potential

Isothiazole derivatives are being explored for their anticancer properties. Preliminary studies suggest that compounds within this class can induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The exact role of this compound in these processes warrants further investigation.

Antioxidant Activity

Antioxidant properties have been observed in certain isothiazole compounds. These compounds can scavenge free radicals, thereby reducing oxidative stress within cells. The potential of this compound as an antioxidant has not been extensively studied but aligns with the general behavior of similar compounds.

Research Findings and Case Studies

- Synthesis and Evaluation : A study synthesized various isothiazole derivatives, including this compound, assessing their biological activities through in vitro assays. The results indicated varying degrees of activity against different cancer cell lines, suggesting a structure-activity relationship that could guide future modifications for enhanced efficacy .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that some isothiazole derivatives could inhibit key enzymes involved in cancer metabolism. This inhibition could lead to reduced energy supply for rapidly dividing cancer cells .

- Comparative Analysis : When compared with other heterocyclic compounds such as thiazoles and benzoisothiazoles, this compound exhibited unique properties that may enhance its biological activity due to the stability provided by the tributylstannyl group .

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibitory effects on viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Scavenging of free radicals |

Future Directions

The exploration of this compound's biological activity presents opportunities for developing novel therapeutic agents. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Insights : Elucidating the detailed mechanisms through which this compound exerts its biological effects.

- Structural Modifications : Investigating how modifications to the tributylstannyl group or the isothiazole ring can enhance activity or selectivity.

Propiedades

IUPAC Name |

tributyl(1,2-thiazol-5-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOMGRUTPCHAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.